molecular formula C29H25BrN4O2S B11522891 6-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-methyl-N-(2-methylphenyl)-4-phenyl-1,4-dihydropyridine-3-carboxamide

6-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-methyl-N-(2-methylphenyl)-4-phenyl-1,4-dihydropyridine-3-carboxamide

Cat. No.: B11522891
M. Wt: 573.5 g/mol
InChI Key: KUPJAJOVFNUACF-UHFFFAOYSA-N
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Description

The compound 6-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-methyl-N-(2-methylphenyl)-4-phenyl-1,4-dihydropyridine-3-carboxamide is a complex organic molecule with potential applications in various fields, including medicinal chemistry and materials science. This compound features a dihydropyridine core, which is a common structural motif in many biologically active molecules, including calcium channel blockers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-methyl-N-(2-methylphenyl)-4-phenyl-1,4-dihydropyridine-3-carboxamide involves multiple steps, including the formation of the dihydropyridine ring and subsequent functionalization. A typical synthetic route may involve:

    Formation of the Dihydropyridine Core: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an amine.

    Final Coupling: The final step involves coupling the functionalized dihydropyridine with the appropriate carboxamide derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Hantzsch synthesis and automated systems for the functionalization and coupling steps. Additionally, purification techniques such as crystallization or chromatography would be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The dihydropyridine core can undergo oxidation to form the corresponding pyridine derivative.

    Reduction: The cyano group can be reduced to an amine under suitable conditions.

    Substitution: The bromophenyl group can participate in various substitution reactions, such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

    Oxidation: Formation of the corresponding pyridine derivative.

    Reduction: Conversion of the cyano group to an amine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Medicinal Chemistry: The dihydropyridine core is a key structural motif in many calcium channel blockers, which are used to treat hypertension and other cardiovascular diseases.

    Materials Science: The unique functional groups present in this compound could make it useful in the development of new materials with specific electronic or optical properties.

    Biological Research: The compound could be used as a probe to study various biological processes, particularly those involving calcium channels or other targets of dihydropyridine derivatives.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In the context of medicinal chemistry, it could act as a calcium channel blocker by binding to the L-type calcium channels and inhibiting calcium influx into cells. This would result in vasodilation and a reduction in blood pressure. The molecular targets and pathways involved would include the L-type calcium channels and the downstream signaling pathways that regulate vascular tone.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: A well-known calcium channel blocker with a similar dihydropyridine core.

    Amlodipine: Another calcium channel blocker with a dihydropyridine structure.

    Nicardipine: A dihydropyridine derivative used to treat hypertension.

Uniqueness

The uniqueness of 6-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-methyl-N-(2-methylphenyl)-4-phenyl-1,4-dihydropyridine-3-carboxamide lies in its specific functional groups, which could confer unique biological or material properties not found in other dihydropyridine derivatives. For example, the presence of the bromophenylamino group could enhance its binding affinity to certain targets, while the cyano and sulfanyl groups could provide additional sites for chemical modification or interaction with biological molecules.

Properties

Molecular Formula

C29H25BrN4O2S

Molecular Weight

573.5 g/mol

IUPAC Name

6-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-5-cyano-2-methyl-N-(2-methylphenyl)-4-phenyl-1,4-dihydropyridine-3-carboxamide

InChI

InChI=1S/C29H25BrN4O2S/c1-18-8-6-7-11-24(18)34-28(36)26-19(2)32-29(23(16-31)27(26)20-9-4-3-5-10-20)37-17-25(35)33-22-14-12-21(30)13-15-22/h3-15,27,32H,17H2,1-2H3,(H,33,35)(H,34,36)

InChI Key

KUPJAJOVFNUACF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(NC(=C(C2C3=CC=CC=C3)C#N)SCC(=O)NC4=CC=C(C=C4)Br)C

Origin of Product

United States

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